2-(Benzyloxy)-5-nitrobenzaldehyde CAS number and molecular weight
2-(Benzyloxy)-5-nitrobenzaldehyde CAS number and molecular weight
CAS Number: 204130-60-9 Molecular Weight: 257.24 g/mol
Executive Summary
2-(Benzyloxy)-5-nitrobenzaldehyde is a specialized aromatic intermediate extensively utilized in medicinal chemistry and organic synthesis. Structurally, it consists of a benzaldehyde core substituted with a nitro group at the 5-position and a benzyloxy group at the 2-position. This specific substitution pattern renders it a critical scaffold for the development of bioactive heterocycles, particularly benzimidazoles, quinolines, and indoles.
Its primary utility lies in its dual reactivity: the aldehyde moiety serves as an electrophile for condensation reactions (e.g., Schiff base formation), while the nitro group acts as a masked amino functionality, accessible via reduction.[1] Additionally, the benzyl ether functions as a robust protecting group for the phenol, increasing lipophilicity and facilitating cell membrane permeability in early-stage drug candidates.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 204130-60-9 |
| IUPAC Name | 2-phenylmethoxy-5-nitrobenzaldehyde |
| Molecular Formula | C₁₄H₁₁NO₄ |
| Molecular Weight | 257.24 g/mol |
| SMILES | O=Cc1cc([O-])ccc1OCc2ccccc2 |
| InChI Key | XSMKSIYWHANRKS-UHFFFAOYSA-N |
| Appearance | Pale yellow to yellow solid |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |
Synthesis Protocol: Williamson Etherification
The most robust synthetic route involves the O-alkylation of 2-hydroxy-5-nitrobenzaldehyde with benzyl bromide under basic conditions. This Williamson ether synthesis is preferred for its high yield and operational simplicity.
Mechanism & Rationale
-
Deprotonation: Potassium carbonate (
) acts as a mild base to deprotonate the phenolic hydroxyl group ( due to the electron-withdrawing nitro group), generating a nucleophilic phenoxide ion. -
Nucleophilic Substitution: The phenoxide attacks the benzyl bromide in an
fashion. -
Solvent Choice: DMF (Dimethylformamide) is selected to solvate the cation (
), leaving the phenoxide anion "naked" and highly reactive.
Step-by-Step Methodology
Reagents:
-
Benzyl bromide (1.1 eq)[5]
-
Potassium carbonate (
, anhydrous, 1.5 eq) -
DMF (Dimethylformamide, anhydrous)
Protocol:
-
Preparation: Charge a round-bottom flask with 2-hydroxy-5-nitrobenzaldehyde (e.g., 10 mmol) and anhydrous
(15 mmol). -
Solvation: Add anhydrous DMF (5–10 mL/g of substrate) and stir at room temperature for 15 minutes to ensure deprotonation (color change to deep yellow/orange often observed).
-
Addition: Add benzyl bromide (11 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60–80°C for 3–5 hours. Monitor progress via TLC (eluent: 20% EtOAc/Hexanes). The starting phenol will disappear, and a less polar product spot will appear.
-
Quench: Cool the mixture to room temperature and pour slowly into crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Filter the precipitate using a Buchner funnel.[6]
-
Purification: Wash the solid cake copiously with water (to remove DMF and inorganic salts) and cold hexanes (to remove excess benzyl bromide). Recrystallize from Ethanol or a Toluene/Hexane mixture if higher purity is required.
Visual Workflow
Figure 1: Step-by-step synthesis workflow for 2-(Benzyloxy)-5-nitrobenzaldehyde via Williamson etherification.
Reactivity Profile & Applications
2-(Benzyloxy)-5-nitrobenzaldehyde serves as a "linchpin" intermediate. Its reactivity is defined by three orthogonal functional handles: the Aldehyde , the Nitro group , and the Benzyl ether .
Key Transformations
-
Nitro Reduction (Amine Precursor):
-
The nitro group can be reduced to an amine using
, , or catalytic hydrogenation ( ). -
Note: Catalytic hydrogenation may also cleave the benzyl ether (hydrogenolysis). If the benzyl group must be retained, chemoselective reduction (e.g.,
or ) is required. -
Application: Synthesis of 2-(benzyloxy)-5-aminobenzaldehyde, a precursor for Schiff bases.
-
-
Aldehyde Condensation:
-
Reacts with primary amines to form imines (Schiff bases).[1]
-
Undergoes Knoevenagel condensation with active methylene compounds.
-
Application: Creation of anticancer agents (e.g., reaction with sulfonyl hydrazides).
-
-
Heterocycle Formation (Benzimidazoles/Benzoxazoles):
-
Following nitro reduction, the resulting aniline can react with the aldehyde (intramolecularly or with external electrophiles) to close heterocyclic rings.
-
Derivatization Logic Map
Figure 2: Reactivity map illustrating the divergence of synthetic pathways from the core scaffold.
Applications in Drug Discovery
Anticancer Research
Research has highlighted the efficacy of benzyloxybenzaldehyde derivatives in oncology.[7] Specifically, analogues of this compound have demonstrated significant cytotoxicity against HL-60 (human leukemia) cell lines.
-
Mechanism: Induction of apoptosis and cell cycle arrest at the G2/M phase.[7]
-
Structure-Activity Relationship (SAR): The lipophilic benzyl group facilitates entry into the cell, while the aldehyde/nitro pharmacophores interact with intracellular targets (e.g., tubulin or specific enzymes).
Privileged Scaffold
This compound is a precursor to 2-substituted benzimidazoles and quinolines , which are privileged structures in medicinal chemistry found in:
-
Antimicrobial agents.
-
Antiviral drugs.
-
Kinase inhibitors.
Safety & Handling
-
Hazards: As a nitro-aromatic aldehyde, it should be treated as a potential skin sensitizer and irritant.
-
Storage: Store in a cool, dry place (2-8°C preferred) under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aldehyde to the corresponding benzoic acid.
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
Sigma-Aldrich. 2-(Benzyloxy)-5-nitrobenzaldehyde Product Page. Link
-
PubChem. 2-(Benzyloxy)benzaldehyde Data (Structural Analogue Reference). Link
-
Lin, C. F., et al. (2005). "Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells." Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.[7] Link
-
Organic Syntheses. General Procedures for Williamson Ether Synthesis. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzaldehyde, 2-hydroxy-5-nitro- [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. Benzyl Protection - Benzyl Bromide [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
